molecular formula C24H16Cl2O5 B12209639 benzyl {[(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

benzyl {[(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

Cat. No.: B12209639
M. Wt: 455.3 g/mol
InChI Key: JTZFSKPLAZGEJH-UUYOSTAYSA-N
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Description

Benzyl {[(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound with the molecular formula C24H16Cl2O5 It is characterized by the presence of a benzofuran ring, a dichlorobenzylidene group, and an acetate moiety

Preparation Methods

The synthesis of benzyl {[(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves the condensation of 2,6-dichlorobenzaldehyde with a benzofuran derivative under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then esterified with benzyl acetate to yield the final compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often include advanced purification techniques such as recrystallization and chromatography to obtain the desired product.

Mechanism of Action

The mechanism of action of benzyl {[(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Benzyl {[(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can be compared with other similar compounds, such as:

Biological Activity

Benzyl {[(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound with notable potential in medicinal chemistry. Its unique structure combines a benzofuran core with a dichlorobenzylidene substituent and an acetate group, leading to various biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

  • Molecular Formula : C24H16Cl2O5
  • Molecular Weight : 455.287 g/mol
  • CAS Number : 929456-07-5

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer types.
  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : It binds to active sites of enzymes, altering their function and potentially leading to reduced activity of pathogenic processes.
  • Receptor Modulation : The compound may modulate receptor activity related to cell signaling pathways, influencing cell growth and survival.

Comparative Analysis with Similar Compounds

To understand the distinct properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
Benzyl {[(2Z)-2-(1,3-benzodioxol-5-ylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetateContains a benzodioxol groupDifferent chemical reactivity
Ethyl (2Z, 5R)-2-benzylidene-7-methyl-3-oxo-5-phenyltiazolo[3,2-a]pyrimidineFeatures a thiazolo ringDistinct pharmacological properties
Benzyl 2-[[(2Z)-2-(4-chlorobenzylidene)-3-oxo]-1-benzofuran]Contains a chlorobenzylidene insteadVariations in biological activity

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

  • Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that benzyl {[(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-y]oxy}acetate exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at low concentrations.
    • In vitro Results : Minimum inhibitory concentrations (MICs) were determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli.
  • Cancer Cell Proliferation Inhibition : Research published in Cancer Letters indicated that the compound effectively inhibited the growth of breast cancer cells (MCF7) through apoptosis induction.
    • Mechanism : Flow cytometry analysis revealed an increase in early apoptotic cells when treated with 25 µM of the compound over 48 hours.

Properties

Molecular Formula

C24H16Cl2O5

Molecular Weight

455.3 g/mol

IUPAC Name

benzyl 2-[[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C24H16Cl2O5/c25-19-7-4-8-20(26)18(19)12-22-24(28)17-10-9-16(11-21(17)31-22)29-14-23(27)30-13-15-5-2-1-3-6-15/h1-12H,13-14H2/b22-12-

InChI Key

JTZFSKPLAZGEJH-UUYOSTAYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=CC=C4Cl)Cl)/O3

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=CC=C4Cl)Cl)O3

Origin of Product

United States

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